molecular formula C23H19N3O4S B2412678 4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 896684-46-1

4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No.: B2412678
CAS No.: 896684-46-1
M. Wt: 433.48
InChI Key: TZTJRVNMFWUKEK-UHFFFAOYSA-N
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Description

4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C23H19N3O4S and its molecular weight is 433.48. The purity is usually 95%.
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Properties

IUPAC Name

4-[[2-[(4-methoxyphenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-30-20-12-10-19(11-13-20)16-26-23(27)25(15-18-8-6-17(14-24)7-9-18)21-4-2-3-5-22(21)31(26,28)29/h2-13H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTJRVNMFWUKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile (CAS Number: 896684-46-1) is a member of the thiadiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H19N3O4S
  • Molecular Weight : 433.5 g/mol
PropertyValue
Molecular FormulaC23H19N3O4S
Molecular Weight433.5 g/mol
CAS Number896684-46-1

Anticancer Activity

Recent studies suggest that derivatives of thiadiazines exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of tubulin polymerization, disrupting the microtubule network essential for mitosis .

Antimicrobial Properties

Thiadiazine derivatives have also been reported to possess antibacterial and antifungal activities. In vitro studies have demonstrated that these compounds can inhibit the growth of several pathogenic bacteria. For example, a related compound exhibited significant efficacy against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and cardiovascular conditions. Compounds within the thiadiazine class have been studied for their anti-inflammatory properties. Some derivatives have shown to inhibit COX enzymes, which are pivotal in the inflammatory process .

Antiviral Activity

Emerging research indicates that certain thiadiazine derivatives may possess antiviral properties. Studies have assessed their efficacy against viruses such as HIV, demonstrating potential as therapeutic agents in viral infections .

Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated various thiadiazine derivatives for their anticancer activity against MCF-7 cells. Among them, a specific derivative showed an IC50 value of 64.5 μg/mL, indicating potent activity with high selectivity over normal human embryonic kidney cells .

Study 2: Antimicrobial Screening

In another investigation, a series of thiadiazine compounds were screened for antibacterial activity against four human pathogenic bacteria. The results indicated that certain derivatives demonstrated significant inhibition zones compared to standard antibiotics .

The biological activities of 4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile can be attributed to several mechanisms:

  • Tubulin Inhibition : Disruption of microtubule formation leading to cell cycle arrest.
  • Enzyme Inhibition : Targeting COX enzymes and other relevant pathways involved in inflammation and cancer progression.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential pharmacological properties due to its unique structure. The presence of the benzonitrile and thiadiazine moieties suggests possible applications in drug development.

Antimicrobial Activity :
Research indicates that compounds containing thiadiazine rings have shown significant antimicrobial activity. Studies have explored derivatives of thiadiazines for their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Properties :
Thiadiazine derivatives have been investigated for their anticancer effects. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented, making them candidates for further investigation in cancer therapeutics .

Materials Science

The incorporation of thiadiazine derivatives into polymer matrices has been explored for creating materials with enhanced properties. The compound's ability to act as a stabilizer or modifier in polymer formulations can lead to improved thermal stability and mechanical strength .

Nanocomposites :
Research has indicated that integrating such compounds into nanocomposites can enhance their electrical and thermal conductivity. This application is particularly relevant in the development of advanced materials for electronics and energy storage devices .

Environmental Science

Thiadiazine derivatives are being studied for their potential use in environmental applications, particularly in the remediation of contaminated water sources.

Adsorption Properties :
Studies have shown that certain thiadiazine compounds can effectively adsorb heavy metals from aqueous solutions, making them suitable for water purification processes. The efficiency of these compounds in removing pollutants could be harnessed in environmental cleanup efforts .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria by a similar thiadiazine derivative .
Study 2Anticancer EffectsShowed that thiadiazine compounds induce apoptosis in breast cancer cells .
Study 3Material EnhancementFound that incorporating thiadiazine into polymer matrices improved thermal stability by 30% .
Study 4Water RemediationAchieved over 90% removal efficiency of lead ions from contaminated water using modified thiadiazines .

Preparation Methods

Sulfamoyl Chloride Intermediate Formation

The synthesis begins with the preparation of ((4-substituted-phenyl)carbamoyl)sulfamoyl chloride, a key intermediate. As demonstrated in the synthesis of 7-chloro-1,1-dioxido-2,3-dihydro-4H-benzo[e]thiadiazine derivatives, chlorosulfonyl isocyanate reacts with 4-substituted anilines in nitromethane at −30°C to −25°C. For instance, 4-chloroaniline undergoes stepwise addition to chlorosulfonyl isocyanate, followed by AlCl3-mediated cyclization under reflux to yield the sulfamoyl chloride intermediate. This step achieves a 56.77% yield after vacuum drying.

Cyclization to 1,2,4-Thiadiazine 1,1-Dioxide

The sulfamoyl chloride intermediate is treated with triethyl orthoformate under reflux to form the 1,2,4-thiadiazine ring. In the case of 7-chloro-4H-benzo[e]thiadiazine 1,1-dioxide, refluxing in triethyl orthoformate at 135°C–140°C for 3 hours produces the cyclized product with an 87.92% yield. The reaction mechanism involves dehydration and intramolecular nucleophilic attack, facilitated by the orthoester’s ability to act as a dehydrating agent.

Functionalization with the Benzonitrile Group

Bromomethylbenzonitrile Alkylation

The methylene position adjacent to the thiadiazine ring is alkylated with 4-(bromomethyl)benzonitrile. Drawing from the protocol for attaching acetic acid derivatives, this step uses acetonitrile and potassium carbonate under reflux. For instance, intermediate 7a (2-(7-chloro-1,1-dioxido-2,3-dihydro-4H-benzo[e]thiadiazine-4-yl)acetic acid) reacts with substituted benzyl bromides to introduce aryl groups. Substituting 4-fluorobenzyl bromide with 4-(bromomethyl)benzonitrile under identical conditions installs the benzonitrile moiety.

Hydrolysis and Acid Formation

The final step involves hydrolysis of the methyl ester to the carboxylic acid, though in this case, the benzonitrile group remains intact. For analogous compounds, treatment with saturated sodium hydroxide in 1,4-dioxane at room temperature followed by acidification yields the carboxylic acid derivative. For the target compound, this step may be omitted, with the benzonitrile group introduced directly via alkylation.

Reaction Optimization and Yield Data

Step Reagents/Conditions Yield (%) Characterization Data (1H NMR)
Sulfamoyl Chloride Chlorosulfonyl isocyanate, AlCl3, Nitromethane 56.77 δ 7.81 (d), 7.68 (m), 7.25 (d)
Cyclization Triethyl orthoformate, Reflux 87.92 δ 12.40 (d), 8.01 (s), 7.86 (s)
4-Methoxybenzylation 4-Methoxybenzyl bromide, K2CO3, Acetonitrile ~70* δ 4.76 (s, 2H), 4.16 (s, 4H)
Benzonitrile Alkylation 4-(Bromomethyl)benzonitrile, K2CO3, Reflux ~65* δ 7.71 (t), 7.63 (d), 4.93 (s, 2H)

*Estimated based on analogous reactions in Search Result 3.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile?

  • Methodology : Multi-step synthesis starting with condensation of aromatic aldehydes and thiazolidinone precursors, followed by functionalization via electrophilic substitution (e.g., chloroacetyl chloride under basic conditions). Optimization of reaction conditions (e.g., catalysts like Pd/C, solvents such as DMF) improves yield and purity .
  • Key Steps :

  • Formation of the thiadiazine core via cyclization.
  • Introduction of the 4-methoxybenzyl group via nucleophilic substitution.
  • Final benzonitrile functionalization using Knoevenagel-type reactions .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for the methoxybenzyl (δ ~3.8 ppm for OCH₃) and benzonitrile (C≡N stretching at ~2230 cm⁻¹ in IR) groups .
  • HRMS : Confirm molecular weight (e.g., C₂₃H₁₈N₃O₄S requires m/z 448.1024) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic space groups common for similar compounds) .

Q. What preliminary assays are used to evaluate biological activity?

  • Methods :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (IC₅₀ determination) .
  • Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Approach :

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or EGFR).
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing CN groups) with activity .
    • Data Interpretation : Prioritize derivatives with improved binding energy (< -8 kcal/mol) and ADMET profiles .

Q. What strategies resolve contradictions in reported pharmacological data for thiadiazine-dioxide derivatives?

  • Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution :

  • Standardize protocols (e.g., uniform ATP levels at 1 mM).
  • Validate findings across multiple cell lines and orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How do reaction mechanisms differ when introducing electron-deficient vs. electron-rich substituents?

  • Mechanistic Insights :

  • Electrophilic Substitution : Electron-rich groups (e.g., OCH₃) direct reactions to para positions, while benzonitrile’s electron deficiency favors meta functionalization .
  • Catalyst Dependency : Pd-mediated cross-coupling required for aryl halide intermediates, whereas SN2 reactions suffice for benzyl halides .

Q. What advanced spectroscopic techniques confirm regioselectivity in functionalized derivatives?

  • Techniques :

  • NOESY NMR : Identify spatial proximity between methoxybenzyl and benzonitrile groups.
  • In situ FTIR : Monitor reaction progress (e.g., disappearance of C=O stretches at ~1700 cm⁻¹) .

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